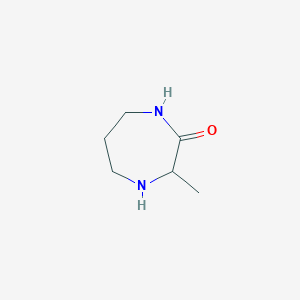

3-Methyl-1,4-diazepan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFMWEFKLWLFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217973-05-2 | |

| Record name | 3-methyl-1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyl 1,4 Diazepan 2 One and Analogous Ring Systems

De Novo Ring Construction Strategies for 1,4-Diazepan-2-ones

De novo synthesis involves the assembly of the 1,4-diazepan-2-one (B1253349) ring from simpler, acyclic or smaller-ring precursors. These strategies are fundamental for creating the core structure and include intramolecular cyclizations, multicomponent reactions, and ring-expansion methodologies.

Intramolecular cyclization is a common and effective strategy for forming the seven-membered diazepanone ring. This approach typically involves a linear precursor containing the necessary functional groups that can react with each other to close the ring.

One prevalent method is the condensation of a diamine with a suitable carboxylic acid or ester derivative. For instance, the reaction of N-(2-aminoethyl)alanine with an activating agent can induce intramolecular amide bond formation to yield 3-methyl-1,4-diazepan-2-one. A related approach has been demonstrated in the synthesis of benzodiazepine (B76468) analogs, where an α-amino intermediate condenses with a ketone to form the seven-membered imine, which is part of the diazepam structure. frontiersin.org

Palladium-catalyzed cyclization represents a more advanced technique. Substituted 1,4-benzodiazepines have been synthesized from N-tosyl-disubstituted 2-aminobenzylamines and propargylic carbonates. mdpi.com This reaction proceeds through the formation of π-allylpalladium intermediates, which then undergo an intramolecular nucleophilic attack by an amide nitrogen to construct the seven-membered ring. mdpi.com

Another powerful strategy is the domino aza-Michael/SN2 cyclization. A novel method for preparing monocyclic 1,4-diazepinones involves the reaction of 1-azadienes with α-halogenoacetamides under transition metal-free conditions. rsc.org This process occurs in a single step with good to excellent yields, demonstrating its efficiency and tolerance for various functional groups. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex heterocyclic systems like 1,4-diazepan-2-ones. nih.govnih.gov

An isocyanide-based multicomponent reaction (IMCR) has been developed for the synthesis of 1,4-diazepine-2-amines, which are structurally related to the target compound. researchgate.net This strategy efficiently combines a 1,3-diamine, a carbonyl compound, and an isocyanide to build the diazepine (B8756704) core. researchgate.net Similarly, the Ugi four-component reaction (Ugi-4CR) has been employed to accelerate access to diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In this approach, components like aminophenylketones, isocyanides, and aldehydes are combined to rapidly build a complex intermediate, which then undergoes cyclization to form the diazepine ring. nih.gov The use of microwave irradiation can significantly reduce reaction times in these MCRs. nih.gov

| MCR Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Scaffold |

| Ugi-4CR | Aminophenylketone | Isocyanide | Boc-glycinal | Trimethylsilyl azide (B81097) | 2-Tetrazole substituted 1,4-benzodiazepine |

| IMCR | 1,3-Diaminopropane | Carbonyl Compound | Isocyanide | - | 1,4-Diazepine-2-amine |

Ring-expansion reactions provide an alternative pathway to the 1,4-diazepan-2-one skeleton by starting with a smaller, more readily available ring system and inserting atoms to form the seven-membered ring.

An example of this approach is the molecular rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net This transformation proceeds under mild conditions using bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) or sodium ethoxide. researchgate.net Another relevant strategy involves the ring opening of azetidine-fused 1,4-benzodiazepine compounds. nih.gov Treatment of these fused systems with various nucleophiles, such as sodium azide or potassium cyanide, leads to the opening of the four-membered azetidine (B1206935) ring, resulting in a functionalized seven-membered benzodiazepine derivative. nih.gov

Stereoselective Synthesis of 1,4-Diazepan-2-one Derivatives

Controlling the three-dimensional arrangement of atoms is crucial when synthesizing biologically active molecules. For derivatives of this compound, which possess a stereocenter at the C3 position, stereoselective synthesis is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1,4-diazepan-2-one derivatives, a notable strategy is the use of "memory of chirality." nih.govresearchgate.net This method is particularly effective for creating quaternary stereocenters at the C3 position of benzodiazepine analogs. nih.govnih.gov

The process begins with an enantiopure amino acid, such as (S)-Alanine, which is used to construct a 3-substituted 1,4-benzodiazepin-2-one. nih.gov Although the initial chiral center at C3 is destroyed upon deprotonation to form an enolate, the seven-membered ring itself maintains a chiral, boat-shaped conformation. nih.govnih.govacs.org This conformational chirality of the enolate intermediate is remarkably stable and directs an incoming electrophile (e.g., an alkyl halide) to a specific face of the molecule. nih.gov This results in the formation of a new, quaternary stereocenter with high enantioselectivity (86-99% ee). nih.gov The installation of a bulky protecting group, such as the di(p-anisyl)methyl (DAM) group, at the N1 position can enhance the retention of this conformational memory. nih.gov

Key Steps in Enantioselective Alkylation via Memory of Chirality

Starting Material: A 1,4-diazepan-2-one derived from an enantiopure amino acid (e.g., (S)-Alanine for a 3-methyl derivative).

Deprotonation: A strong base removes the proton at the C3 position, forming a planar enolate and temporarily destroying the stereocenter.

Chiral Memory: The diazepine ring maintains a stable, chiral conformation, influencing the stereochemical outcome of the subsequent step.

Alkylation: An electrophile is introduced and adds to one face of the enolate, guided by the ring's conformation, to create a new stereocenter with high enantiomeric excess.

Diastereoselective synthesis is critical when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. In the context of diazepanone synthesis, diastereocontrol can be achieved by leveraging the inherent chirality of the ring system.

The same "memory of chirality" principle used for enantioselective synthesis also provides a powerful tool for diastereoselective reactions. When an already chiral 1,4-diazepan-2-one (for example, one with a substituent at a position other than C3) is subjected to alkylation at the C3 position, the existing stereocenter(s) can influence the trajectory of the incoming electrophile. The conformationally locked enolate intermediate will present a sterically biased face for alkylation, leading to the preferential formation of one diastereomer over others. nih.gov

Furthermore, traditional methods for synthesizing 3-substituted 1,4-benzodiazepin-2-ones often rely on incorporating amino acids into the structure. scielo.brscielo.br Starting with a diastereomerically pure amino acid that contains multiple stereocenters would directly translate that relative stereochemistry into the final diazepanone product, provided the synthetic route does not epimerize any of the chiral centers.

Memory of Chirality in Ring Systems

Memory of chirality (MOC) is an advanced strategy in asymmetric synthesis wherein the chirality of a reactant is transferred to a product through a chiral, non-racemic reactive intermediate. vt.edu This technique is particularly relevant to ring systems like 1,4-diazepan-2-ones. The seven-membered diazepine ring is not planar; it typically adopts a chiral, boat-shaped conformation. nih.gov

In a 3-substituted diazepanone derived from a chiral amino acid, the existing stereocenter at the C-3 position forces the flexible seven-membered ring to preferentially adopt one of its two possible chiral conformations. nih.gov The core principle of MOC is exploited when this C-3 position is deprotonated to form an enolate. Although this step temporarily destroys the original stereocenter, the conformational chirality of the entire ring system can be retained in the enolate intermediate. nih.govnih.gov

The success of this method hinges on the rate of racemization (ring inversion) of the chiral enolate being significantly slower than the rate of its subsequent reaction with an electrophile. nih.govacs.org This conformational stability acts as a "memory" of the original chirality, directing the approach of an electrophile, such as a methylating agent, to a specific face of the enolate. This process allows for the creation of a new stereocenter with high enantioselectivity without the need for external chiral auxiliaries or catalysts. vt.edunih.gov This strategy has been effectively utilized to provide access to previously challenging "quaternary" 1,4-benzodiazepin-2-ones, which contain a stereogenic center at the 3-position bearing two different substituents in addition to the ring structure. nih.govnih.gov

Specific Synthetic Routes to 3-Substituted 1,4-Diazepan-2-ones

A primary and effective strategy for introducing a methyl group at the C-3 position of a 1,4-diazepan-2-one scaffold is through the alkylation of a benzodiazepine enolate. scielo.brscielo.brresearchgate.net This method involves the deprotonation of a suitable N-substituted 1,4-diazepan-2-one precursor at the C-3 position using a strong, non-nucleophilic base to generate a reactive enolate intermediate. scielo.br

The enolate is subsequently trapped by an electrophilic methylating agent, such as methyl iodide, to yield the 3-methyl substituted product. The reaction conditions are critical for achieving high yields and selectivity. Typically, the reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions. scielo.brresearchgate.net Strong bases such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide are commonly employed to ensure complete deprotonation. scielo.br This enolate alkylation approach is a versatile method for preparing various 3-substituted benzodiazepine derivatives. scielo.brresearchgate.net

| Entry | Alkylating Agent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-(Bromomethyl)naphthalene | KOt-Bu | 78 | scielo.br |

| 2 | Benzyl bromide | KOt-Bu | 75 | researchgate.net |

| 3 | Ethyl iodide | KOt-Bu | 67 | researchgate.net |

| 4 | Methyl iodide | KHMDS | 55 | researchgate.net |

| 5 | Allyl bromide | KHMDS | 61 | researchgate.net |

This table presents data for the alkylation of a 1,4-benzodiazepin-2-one precursor, illustrating the general applicability of the enolate alkylation strategy.

The synthesis of this compound can be achieved through the chemical modification of pre-existing molecular frameworks. The enolate alkylation method described previously is a prime example of derivatization, where a parent diazepanone scaffold is modified to introduce functionality at the C-3 position. scielo.brresearchgate.net

Another sophisticated derivatization strategy involves the synthesis of complex, fused heterocyclic systems that serve as precursors to the final diazepanone structure. For instance, a facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed starting from 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov These precursors undergo a copper-catalyzed intramolecular cross-coupling reaction to form a tetracyclic azetidine-fused benzodiazepine scaffold. nih.gov This intermediate can then undergo selective ring-opening of the strained four-membered azetidine ring by various nucleophiles following N-methylation. This sequence demonstrates a powerful method for derivatizing a complex precursor scaffold to generate diverse 1,4-benzodiazepine derivatives. nih.gov Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to generate diverse precursor scaffolds, which can then be cyclized to form the desired 1,4-benzodiazepine ring system, providing multiple points for structural variation. nih.govnih.gov

Flow Chemistry and Continuous Synthesis Techniques for Diazepanones

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technique for the synthesis of active pharmaceutical ingredients, including diazepanones. thieme-connect.deresearcher.life This approach offers significant advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous intermediates, improved product consistency, and streamlined scalability. frontiersin.orgresearchgate.net

The synthesis of diazepam, a well-known 1,4-benzodiazepin-2-one, has been efficiently adapted to a two-step continuous flow process. frontiersin.org This "telescoped" synthesis, where the output from the first reactor flows directly into the second, typically involves an initial N-acylation followed by a substitution and cyclization sequence to form the diazepine ring. frontiersin.org Microfluidic chip reactors are often employed to rapidly screen and optimize reaction conditions, including solvents, temperatures, and reagent concentrations, to maximize yield and purity. frontiersin.org An optimized telescoped flow synthesis for diazepam utilized two microreactors in series, achieving a 96% yield of 91% pure product within a 15-minute residence time, highlighting the efficiency of this technology. frontiersin.org

| Parameter | Step 1 (N-Acylation) | Step 2 (Cyclization) | Reference |

|---|---|---|---|

| Reactor | Microfluidic Chip Reactor | Microfluidic Chip Reactor | frontiersin.org |

| Temperature | 0 °C | 60 °C | frontiersin.org |

| Reagents | 5-Chloro-2-(methylamino)benzophenone, Chloroacetyl chloride | Intermediate from Step 1, NH₄Br/NH₄OH solution | frontiersin.org |

| Residence Time | 15 minutes (total) | frontiersin.org | |

| Yield | 96% | frontiersin.org | |

| Purity (crude) | 91% | frontiersin.org |

This table summarizes optimized conditions for the continuous flow synthesis of diazepam, a representative 1,4-benzodiazepin-2-one.

Solid-Phase Synthesis Applications for Diazepanone Scaffolds

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and is highly applicable to the generation of 1,4-diazepan-2-one scaffolds. In this technique, the synthesis is carried out on an insoluble polymer resin. This approach greatly simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing of the resin.

SPS has been instrumental in creating large, diverse libraries of 1,4-benzodiazepine derivatives for high-throughput screening in drug discovery programs. scielo.br For example, libraries containing over 10,000 unique 1,4-benzodiazepine compounds have been successfully prepared using this methodology. scielo.br A general solid-phase synthesis of a diazepanone scaffold begins with the attachment of a suitable building block, often an amino acid derivative, to the solid support. The heterocyclic ring is then constructed in a stepwise fashion on the resin. Different substituents can be introduced at various stages of the synthesis to generate a library of analogues. Finally, the completed 1,4-diazepan-2-one product is cleaved from the solid support. Interestingly, the formation of 1,4-diazepine-2,5-dione rings has been identified as a side reaction during the solid-phase synthesis of certain peptides, which also presents a potential, albeit sometimes unintentional, synthetic route to related diazepanone structures. nih.gov

Chemical Reactivity and Transformations of 1,4 Diazepan 2 One Systems

Functional Group Interconversions on the Diazepan-2-one Core

The diazepan-2-one ring can undergo oxidation at several positions. For instance, the oxidation of diazepam, a related 1,4-benzodiazepin-2-one, with N-Bromosuccinimide (NBS) in an acidic medium has been studied, revealing first-order kinetics with respect to NBS and fractional orders for diazepam and the acid. researchgate.net The reaction involves the formation of an intermediate complex between the diazepam molecule and NBS before the oxidation occurs. researchgate.net

Another common oxidation reaction is at the C3 position of the diazepine (B8756704) ring, which can lead to the formation of a hydroxyl group. This transformation is biologically significant in the metabolism of certain benzodiazepines. acs.org Furthermore, photocatalytic degradation studies of diazepam have shown that oxidation reactions can lead to N-demethylation and C-hydroxylation of the heterocyclic ring. mdpi.com The use of oxidizing agents like chlorine can result in the formation of dione derivatives, such as 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2,3-dione from diazepam. researchgate.net

A summary of representative oxidation reactions is presented in the table below.

| Starting Material | Reagent(s) | Product(s) | Reference |

| Diazepam | N-Bromosuccinimide (NBS), H+ | Oxidized diazepam derivatives | researchgate.net |

| Diazepam | Photocatalysis (e.g., with TiO2) | Nordiazepam, Temazepam | mdpi.com |

| Diazepam | Chlorine (Cl2) | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2,3-dione | researchgate.net |

This table presents a selection of oxidation reactions on the related 1,4-benzodiazepin-2-one core to illustrate potential transformations.

The reduction of the lactam (amide) carbonyl group within the 1,4-diazepan-2-one (B1253349) ring is a key transformation. This reaction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). The reduction converts the lactam to the corresponding cyclic diamine. For instance, the N-oxide function in some benzodiazepine (B76468) derivatives can be reduced using phosphorus trichloride (PCl3). researchgate.net

N-Alkylation and N-Derivatization Chemistry

The nitrogen atoms in the 1,4-diazepan-2-one ring are nucleophilic and can be readily functionalized through alkylation, acylation, and other derivatization reactions. The N1 position is typically more reactive towards alkylation. For example, diazepam itself is synthesized via N-alkylation using methyl iodide (CH3I) in the presence of a base. researchgate.net The N4 position can also be derivatized, although its reactivity can be influenced by steric and electronic factors. Acetylation is another common and efficient method to protect or modify the amine functional groups within these heterocyclic systems. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Diazepan-2-one Moiety

The 1,4-diazepan-2-one moiety possesses both electrophilic and nucleophilic centers.

Nucleophilic Reactivity : The nitrogen atoms (N1 and N4) are nucleophilic and can react with various electrophiles, as seen in N-alkylation and N-acylation reactions.

Electrophilic Reactivity : The carbonyl carbon (C2) is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions under certain conditions. Additionally, the carbon atom alpha to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which is a potent nucleophile. This enolate can then react with electrophiles, allowing for the introduction of substituents at the C3 position. For instance, the synthesis of 3,3-dialkyl benzodiazepines can be achieved by reacting diazepam with two equivalents of a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide. vt.edu

Ring-Opening Reactions of Fused Diazepanone Systems

The seven-membered diazepanone ring, particularly when fused to other ring systems, can undergo ring-opening reactions under specific conditions. For example, the treatment of certain dibenzo[b,e] researchgate.netnih.govdiazepin-1-ones with reagents like fumaryl or oxalyl chloride can lead to the opening of the diazepine ring to form linear diamides. researchgate.net Similarly, chlorination of benzodiazepines can lead to the opening of the 1,4-diazepine ring to form benzophenone derivatives. researchgate.net In some cases, ring-opening can be followed by rearrangement. For instance, treatment of a quinazoline-N-oxide with a primary amine can result in a rearrangement of the six-membered quinazoline ring to a seven-membered benzodiazepine ring. researchgate.net

Stereochemical Stability and Racemization Pathways

For chiral 1,4-diazepan-2-ones, such as 3-Methyl-1,4-diazepan-2-one, the stereochemical stability of the chiral center at C3 is an important consideration. The seven-membered ring of 1,4-benzodiazepin-2-ones is not planar and exists in two rapidly interconverting boat-like conformations. vt.edunih.gov The presence of a substituent at the C3 position can influence the conformational preference.

Racemization at the C3 position can occur, particularly in aqueous solutions. Studies on related chiral 1,4-benzodiazepines, such as oxazepam, have shown that racemization can proceed through several mechanisms, including ring-opening/ring-closing pathways and enolization. researchgate.net The stability of the chiral center is pH-dependent, and the racemization barrier can be influenced by the nature of the substituent at the C3 position. The stereochemistry of these compounds is crucial as biological receptors often exhibit enantioselectivity, binding preferentially to one enantiomer. vt.edunih.gov

Spectroscopic Characterization Methodologies for 3 Methyl 1,4 Diazepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 3-Methyl-1,4-diazepan-2-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the complete covalent framework and deduce conformational preferences.

Proton NMR analysis provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the methyl group, the methine group at the C3 position, and the methylene groups of the diazepine (B8756704) ring, as well as the amine protons.

The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the diamagnetic anisotropy of the amide bond. Protons on carbons adjacent to nitrogen atoms (C3, C5, and C7) will be deshielded and appear at a lower field compared to standard alkanes.

Expected ¹H NMR Data:

CH₃ group: A doublet in the region of δ 1.1-1.3 ppm, coupled to the C3 proton.

CH at C3: A multiplet (likely a quartet or more complex due to coupling with the methyl group and C2 protons if they were present, but here it's adjacent to a carbonyl) shifted downfield by the adjacent carbonyl and nitrogen, expected around δ 3.0-3.5 ppm.

CH₂ groups (C5, C6, C7): A series of complex multiplets between δ 2.5-3.8 ppm. The protons of each methylene group are diastereotopic, meaning they are chemically non-equivalent and can couple to each other (geminal coupling) as well as to protons on adjacent carbons (vicinal coupling), leading to complex splitting patterns.

NH protons (N1, N4): Two broad singlets that can appear over a wide range (δ 1.5-5.0 ppm or even broader), depending on solvent, concentration, and temperature. Their positions can be confirmed by D₂O exchange, which causes the signals to disappear.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (at position 1) | Broad, variable | Singlet |

| CH (at position 3) | ~3.0 - 3.5 | Multiplet |

| CH ₃ (at position 3) | ~1.1 - 1.3 | Doublet |

| NH (at position 4) | Broad, variable | Singlet |

| CH ₂ (at position 5) | ~2.8 - 3.2 | Multiplet |

| CH ₂ (at position 6) | ~1.8 - 2.2 | Multiplet |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the amide group is the most deshielded and appears significantly downfield.

Expected ¹³C NMR Data:

C=O (C2): The amide carbonyl carbon is expected in the δ 170-175 ppm range.

CH (C3): This carbon, attached to a nitrogen and adjacent to the carbonyl, would likely appear around δ 45-55 ppm.

CH₃: The methyl carbon signal is expected at a higher field, around δ 15-20 ppm.

CH₂ groups (C5, C6, C7): These carbons would give rise to signals in the δ 35-55 ppm region.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (C2) | ~170 - 175 |

| C H (C3) | ~45 - 55 |

| C H₃ (at C3) | ~15 - 20 |

| C H₂ (C5) | ~40 - 50 |

| C H₂ (C6) | ~25 - 35 |

| C H₂ (C7) | ~40 - 50 |

The seven-membered diazepine ring is not planar and exists in a dynamic equilibrium of several conformers, such as chair and boat forms. This conformational flexibility can be studied using Dynamic NMR (DNMR) techniques. At room temperature, the rate of interconversion between conformers may be fast on the NMR timescale, resulting in averaged signals for the ring protons.

By lowering the temperature, the rate of this ring-flipping process can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton might broaden and then resolve into two or more distinct signals, each corresponding to a specific conformation (e.g., axial and equatorial protons in a fixed chair-like conformer).

2D-EXSY (Exchange Spectroscopy) can further confirm this dynamic process. Cross-peaks in a 2D-EXSY spectrum connect the signals of nuclei that are exchanging with each other, providing definitive evidence of the conformational interconversion and allowing for the measurement of the exchange rates.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions characteristic of its amide and amine functionalities.

Key Expected IR Absorption Bands:

N-H stretching: Two distinct bands are expected. The secondary amine (N4-H) stretch typically appears in the 3300-3500 cm⁻¹ region as a medium, sharp peak. The amide (N1-H) stretch is also found in this region, often slightly lower and broader.

C-H stretching: Absorptions for the aliphatic C-H bonds of the methyl and methylene groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O stretching (Amide I band): A strong, sharp absorption peak characteristic of the carbonyl group in a lactam (cyclic amide) is expected between 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H bending (Amide II band): This secondary amide band, which involves N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine & Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers clues to its structure. For this compound (C₆H₁₂N₂O), the exact molecular weight is 128.0950 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 128. Subsequent fragmentation would likely involve the cleavage of the seven-membered ring. Common fragmentation patterns could include:

Loss of the methyl group: A peak at m/z 113 ([M-15]⁺).

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atoms is a common pathway for amines and amides, leading to various smaller fragments.

Cleavage of the amide bond: Rupture of the ring could produce fragments corresponding to the loss of CO or related moieties.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule by measuring its mass with very high precision, confirming the molecular formula as C₆H₁₂N₂O.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. Chromophores, or light-absorbing functional groups, are responsible for this absorption. In this compound, the primary chromophore is the amide functional group (-C=O)-N-.

Saturated acyclic amides typically exhibit a weak n → π* transition at around 210-230 nm. Due to the cyclic nature of the lactam in this compound, a similar absorption maximum (λ_max) is expected in this region of the UV spectrum. The absorption is generally weak, with a low molar absorptivity (ε). This technique is less useful for detailed structural elucidation compared to NMR or MS but can be valuable for quantitative analysis if the compound is the only absorbing species in a solution.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

As of the current body of scientific literature, a definitive three-dimensional structure of this compound determined through single-crystal X-ray crystallography has not been reported. Extensive searches of crystallographic databases and scholarly articles did not yield any specific studies detailing the crystal structure of this particular compound.

While X-ray crystallography remains the gold standard for the unambiguous determination of the spatial arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details, such an analysis for this compound is not publicly available.

For related diazepane derivatives, X-ray diffraction studies have often revealed the seven-membered ring adopting various conformations, such as chair or boat forms, depending on the nature and position of substituents. These studies provide valuable insights into the structural possibilities for this class of compounds. However, without a specific crystallographic analysis of this compound, its precise solid-state conformation, crystal packing, and intermolecular interactions remain undetermined.

Further research, including the successful growth of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its definitive three-dimensional structure and provide the empirical data for a detailed crystallographic discussion and the generation of corresponding data tables.

Computational Chemistry Studies on 1,4 Diazepan 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. For 1,4-diazepan-2-one (B1253349) derivatives, these methods have been employed to elucidate geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecular structures. ijasrm.com For diazepane derivatives, DFT calculations, often using the B3LYP functional combined with a basis set like 6-31G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms. nih.gov These theoretical calculations can predict bond lengths, bond angles, and torsion angles in the gaseous phase, which often show good agreement with experimental data obtained from X-ray crystallography. nih.gov For instance, in a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the geometry was optimized using the B3LYP/6-31G(d,p) level of theory, and the calculated parameters were found to be in close agreement with experimental results. nih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital most likely to donate an electron, while the LUMO is the most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. irjweb.comresearchgate.net

For diazepane systems, DFT calculations are used to determine the energies of the HOMO and LUMO. nih.gov This analysis helps to understand the charge transfer interactions within the molecule. irjweb.com For example, in the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the HOMO and LUMO energies were calculated to understand its electronic properties and potential reactivity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Global reactivity descriptors derived from HOMO and LUMO energies provide a quantitative measure of a molecule's chemical behavior. These parameters, calculated within the framework of DFT, include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher tendency to undergo chemical reactions.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are calculated using the following equations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Calculations for diazepane derivatives provide insights into their kinetic stability and reactivity patterns. nih.govirjweb.com

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Chemical Softness (S) | 0.22286 |

| Electrophilicity Index (ω) | 3.6595 |

Note: Data presented is illustrative based on general DFT principles for heterocyclic systems. irjweb.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. researchgate.net

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For 1,5-benzodiazepine derivatives, MEP maps generated using DFT have revealed the electrostatic nature of the molecules. mdpi.com The analysis helps identify hydrogen bond donors and acceptors and provides insights into intermolecular interactions. researchgate.netmdpi.com

Conformational Analysis and Ring Inversion Barriers

The seven-membered diazepine (B8756704) ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov Computational studies are essential for determining the most stable conformation and the energy barriers associated with converting from one conformation to another (ring inversion). acs.org

For 1,4-benzodiazepin-2-ones, the conformational enantiomers can interconvert through a ring inversion mechanism. researchgate.net The energy barrier for this process has been calculated for diazepam to be approximately 17.6 kcal/mol. researchgate.net DFT calculations have been shown to reproduce experimental ring-inversion barriers with high accuracy (within 1-2 kcal/mol). acs.org These studies provide structural insights into the effects of substituents on the ring-inversion barrier. acs.org Generally, the barrier to ring inversion tends to decrease as the size of the heterocyclic ring increases. scribd.com The seven-membered diazepine ring typically has a low barrier to inversion, meaning interconversion between conformers can occur readily. scribd.com

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.net By mapping properties onto this surface, researchers can identify the types and relative importance of different non-covalent contacts that stabilize the crystal packing.

For various benzodiazepine (B76468) and diazepane derivatives, Hirshfeld analysis has been used to clarify the roles of different intermolecular interactions. nih.govnih.gov The analysis often involves generating a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance) and 2D fingerprint plots that summarize the interactions. nih.gov

Common interactions identified in the crystal packing of diazepane systems include:

H···H contacts: Often the most significant contribution, reflecting van der Waals forces. nih.govnih.gov

H···O/O···H contacts: Indicative of hydrogen bonding. nih.govnih.gov

Cl···H/H···Cl contacts: Important in chlorinated derivatives. nih.govnih.gov

The relative contributions of these interactions can be quantified from the 2D fingerprint plots. For example, in one study of a 1,4-diazepane derivative, H···H interactions accounted for 45.6% of the total Hirshfeld surface, while Cl···H/H···Cl and H···C/C···H contacts contributed 23.8% and 12.6%, respectively. nih.gov This detailed analysis confirms that hydrogen bonding and van der Waals interactions are typically the dominant forces governing the crystal packing of these compounds. nih.gov

| Interaction Type | Contribution (%) in Derivative A nih.gov | Contribution (%) in Derivative B nih.gov | Contribution (%) in Derivative C nih.gov |

|---|---|---|---|

| H···H | 45.6 | 51.1 | 22.5 |

| Cl···H/H···Cl | 23.8 | - | 30.5 |

| H···C/C···H | 12.6 | 25.3 | - |

| H···O/O···H | 8.7 | 20.3 | - |

| C···Cl/Cl···C | 7.1 | - | - |

Note: Derivative A is C19H20Cl2N2O nih.gov, Derivative B is a 1,5-benzodiazepine derivative nih.gov, and Derivative C is 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one nih.gov.

Computational Prediction of Chiroptical Properties

The seven-membered ring of the 1,4-diazepan-2-one scaffold is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net The presence of a stereocenter, as in 3-Methyl-1,4-diazepan-2-one at the C3 position, leads to the existence of enantiomers which can exhibit different biological activities. Even in the absence of a stereogenic carbon, the non-planar nature of the diazepine ring can result in conformational chirality. nih.gov

Computational methods are employed to predict the chiroptical properties, such as circular dichroism (CD) spectra, which are essential for characterizing the stereochemistry of these molecules. By calculating the energies of different conformations, it is possible to determine the most stable arrangements in solution. For the broader class of 1,4-benzodiazepines, it has been shown that they exist as a mixture of rapidly interconverting conformational enantiomers in solution at room temperature. nih.gov

The conformational preferences of seven-membered rings are complex, and their study is crucial for understanding their interactions with biological macromolecules. researchgate.netnobelprize.org Computational analyses help in elucidating these preferences, which is a key step in predicting their chiroptical properties.

Molecular Modeling and Docking Studies for Scaffold Design and Optimization

The 1,4-diazepan-2-one scaffold is a "privileged" structure in medicinal chemistry, meaning it can serve as a basis for designing ligands for a variety of biological targets. Molecular modeling and docking studies are instrumental in the design and optimization of these scaffolds. nih.gov

Docking simulations are used to predict the binding mode of 1,4-diazepan-2-one derivatives within the active site of a target protein. For instance, derivatives of the related 1,4-benzodiazepine (B1214927) scaffold have been docked into the GABAA receptor to understand their mechanism of action. nih.gov Such studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The CDOCKER algorithm, a grid-based molecular docking method using the CHARMm force field, has been utilized for this purpose, where the receptor is held rigid while the ligand is allowed to be flexible. nih.gov

Structure-based drug design is a powerful approach that has been applied to 1,4-diazepan-7-one derivatives to develop potent and selective inhibitors of human kallikrein 7 (KLK7). nih.gov By analyzing the X-ray co-crystal structure of a ligand bound to the enzyme, researchers can design new derivatives with improved properties. nih.gov

"Scaffold hopping" is another computational strategy used to discover novel compounds by modifying the core structure of a known active molecule. nih.govnih.gov This approach can be used to generate new chemical entities based on the 1,4-diazepan-2-one scaffold with potentially improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

A representative summary of docking studies on related diazepine scaffolds is presented in the table below.

| Scaffold/Derivative | Target Protein | Key Interactions Observed | Computational Method |

| 1,4-Benzodiazepine | GABAA Receptor | Hydrophobic interactions with the C5-phenyl group | Molecular Dynamics, CDOCKER |

| 1,4-Benzodiazepine-2,5-dione | HDM2 | π-π stacking with HIS96 | CDOCKER, LigPlot |

| 1,3,6-trisubstituted 1,4-diazepan-7-one | Human Kallikrein 7 (KLK7) | Interactions within the prime site region | Structure-Based Drug Design, X-ray Crystallography |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (as applied to chemical structure features)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models help in understanding the structural requirements for activity and in designing new, more potent compounds.

For the related 1,4-benzodiazepine-2,5-diones, QSAR models have been developed to predict their inhibitory activity against the p53-HDM2 interaction. nih.gov These models utilize descriptors derived from the chemical structure, such as electronic, steric, and hydrophobic properties. One study successfully developed QSAR models using genetic function approximation (GFA) and genetic partial least squares (G/PLS), which could explain a significant portion of the variance in biological activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. pharmacophorejournal.comnih.gov For a molecule like this compound, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amine hydrogen).

A hydrophobic feature (the methyl group and parts of the diazepine ring).

The development of a pharmacophore model involves aligning a set of active molecules and identifying common chemical features. pharmacophorejournal.com This model can then be used to generate a 3D-QSAR, which provides a visual representation of where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

The table below summarizes parameters from a representative QSAR study on a related benzodiazepine series.

| QSAR Model Parameter | Value | Interpretation |

| R² | 0.855 | The model explains 85.5% of the variance in the observed biological activity. |

| Q² (cross-validated R²) | 0.817 | The model has good predictive ability for new compounds. |

| Descriptors Used | Physicochemical properties (2D and 3D) | A combination of electronic, steric, and topological properties influence the activity. |

Advanced Applications of 1,4 Diazepan 2 One Scaffolds in Synthetic Chemistry

Role as Versatile Building Blocks for Complex Molecular Architectures

The 1,4-diazepan-2-one (B1253349) scaffold, including its 3-methyl derivative, serves as a highly versatile building block in the synthesis of more complex molecules. The inherent functionalities—a lactam, two nitrogen atoms at positions 1 and 4, and a chiral center at position 3—provide multiple handles for chemical modification.

The synthesis of 3-substituted 1,4-diazepan-2-ones can be achieved through several routes, often starting from amino acids, which naturally provide the C3-substituent. For 3-Methyl-1,4-diazepan-2-one, alanine (B10760859) would be a logical chiral starting material. The general synthetic strategy involves the cyclization of an N-protected ethylenediamine (B42938) derivative with a suitable α-amino acid derivative.

Key features that make this scaffold a versatile building block include:

Multiple Reaction Sites: The N1 and N4 positions can be functionalized with a wide range of substituents, influencing the compound's solubility, electronic properties, and biological activity. The lactam carbonyl can undergo reduction or other transformations.

Stereochemical Control: The methyl group at the C3 position introduces a chiral center, which is crucial for enantioselective interactions with biological targets. Synthetic strategies can be designed to produce specific stereoisomers. vt.edu

Conformational Rigidity and Flexibility: The seven-membered ring is not planar and can adopt various conformations. This conformational flexibility, combined with a degree of rigidity, allows the scaffold to present appended functional groups in specific spatial orientations, which is critical for binding to biological macromolecules.

The utility of this scaffold is exemplified in the construction of larger, polycyclic systems. The diazepanone ring can be fused with other heterocyclic or carbocyclic rings to create novel molecular frameworks with unique three-dimensional shapes.

Design and Synthesis of Novel Molecular Scaffolds

The 1,4-diazepan-2-one core is a foundational element for the design and synthesis of novel molecular scaffolds with diverse applications. By strategically modifying the core structure, chemists can generate libraries of compounds with a wide range of properties. The design of new scaffolds often focuses on creating molecules that can mimic or disrupt biological interactions, such as protein-protein interactions.

One common approach involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov For instance, a Ugi-type reaction could be envisioned to construct a precursor that, upon deprotection and cyclization, yields a highly substituted 1,4-diazepan-2-one. nih.gov

| Scaffold Modification Strategy | Description | Potential Application |

| N1- and N4-Alkylation/Arylation | Introduction of various substituents on the nitrogen atoms to explore different chemical spaces and modulate physicochemical properties. | Drug discovery, materials science |

| C3-Functionalization | Introduction of diverse substituents at the 3-position to probe specific interactions with biological targets. | Development of selective inhibitors or antagonists |

| Ring Fusion | Fusing the diazepanone ring with other ring systems (e.g., thiophene, pyridine) to create rigid, polycyclic scaffolds. researchgate.net | Creation of novel therapeutic agents with unique pharmacological profiles |

These strategies enable the generation of novel chemical entities that can be screened for a variety of biological activities, from central nervous system disorders to infectious diseases.

Development of Peptidomimetics Incorporating the Diazepanone Ring System

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The 1,4-diazepan-2-one scaffold is an excellent platform for the development of peptidomimetics. nih.gov

The diazepanone ring can be used to constrain the conformation of appended amino acid side chains, forcing them into a specific orientation that mimics a particular secondary structure of a peptide, such as a β-turn. nih.gov The methyl group at the C3 position of this compound can mimic the side chain of alanine, a common amino acid in natural peptides.

Advantages of using the 1,4-diazepan-2-one scaffold in peptidomimetics:

Enzymatic Stability: The lactam bond in the diazepanone ring is more resistant to cleavage by proteases than the amide bonds in natural peptides.

Conformational Constraint: The seven-membered ring restricts the conformational freedom of the molecule, leading to higher binding affinity and selectivity for the target receptor.

Scaffold for Side-Chain Display: The N1, N4, and C3 positions can be decorated with various functional groups to mimic the side chains of different amino acids.

A notable example in the related benzodiazepine (B76468) series is the development of α-helix mimics to inhibit protein-protein interactions, such as the interaction between p53 and HDM2. nih.gov Similar principles can be applied to the this compound scaffold to create potent and selective modulators of biological pathways.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Diazepanone Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries for high-throughput screening. nih.govcam.ac.uk The 1,4-diazepan-2-one scaffold is well-suited for DOS due to its multiple points of diversification.

A typical DOS strategy involving the diazepanone core would start with a common intermediate that can be subjected to a variety of reaction conditions to generate a range of different molecular skeletons. cam.ac.uk For example, a precursor to this compound could be divergently transformed into a library of related but structurally distinct compounds through a series of branching reaction pathways. cam.ac.uk

| Diversification Point | Possible Transformations | Resulting Structural Diversity |

| N1-H | Alkylation, acylation, arylation | Variation in electronic and steric properties |

| N4-H | Reductive amination, Michael addition | Introduction of a wide range of functional groups |

| C3-Me | (If starting from a different precursor) Introduction of other alkyl or aryl groups | Exploration of different binding pockets |

| C=O (Lactam) | Reduction to amine, conversion to thio-lactam | Alteration of the core scaffold and hydrogen bonding capacity |

By combining these transformations in a combinatorial fashion, it is possible to generate large libraries of compounds based on the this compound scaffold, significantly increasing the probability of discovering novel bioactive molecules.

Applications in Ligand Design for Organometallic Chemistry and Catalysis

While the primary focus of 1,4-diazepan-2-one derivatives has been in medicinal chemistry, their structural features also make them intriguing candidates for ligands in organometallic chemistry and catalysis. The two nitrogen atoms and the carbonyl oxygen can act as coordination sites for metal ions.

The design of ligands for catalysis often requires a balance of steric and electronic properties to control the reactivity of the metal center. The this compound scaffold offers a chiral backbone, which is highly desirable for asymmetric catalysis.

Potential applications in organometallic chemistry and catalysis include:

Chiral Ligands for Asymmetric Catalysis: The chiral diazepanone could be incorporated into pincer-type ligands or other multidentate ligand frameworks to create catalysts for enantioselective transformations.

Metal Complexes with Biological Activity: The coordination of metal ions to a this compound-derived ligand could lead to novel metallodrugs with unique mechanisms of action.

Catalyst Scaffolds: The diazepanone ring could serve as a scaffold to position catalytic groups in a specific orientation, creating a synthetic enzyme mimic.

Although this is an emerging area, the rich coordination chemistry of related N-heterocyclic compounds suggests that 1,4-diazepan-2-one derivatives hold significant promise as tunable and effective ligands in organometallic chemistry.

常见问题

Q. What are the most effective synthetic routes for 3-Methyl-1,4-diazepan-2-one, and how can reaction conditions be optimized for yield and purity?

To synthesize this compound, researchers often employ ring-closing strategies using precursors like piperidinones or via Schmidt rearrangements. Optimization involves adjusting catalysts (e.g., acidic or basic conditions), solvent polarity, and temperature. For example, kinetic studies on analogous compounds (e.g., 3-methyl-1,2-xylylene) highlight the importance of temperature control, with dimerization pathways varying significantly between 24.6°C and 44.9°C . Characterization of intermediates via NMR or LC-MS ensures purity, while crystallization techniques (e.g., using SHELX programs for structural validation) confirm stereochemical outcomes .

Q. How can the structural and conformational properties of this compound be characterized experimentally?

X-ray crystallography is the gold standard for resolving ring puckering and substituent orientations. For diazepanones, generalized puckering coordinates (e.g., Cremer-Pople parameters) quantify nonplanar distortions, with amplitude (q) and phase (φ) angles derived from crystallographic data . Spectroscopic methods like 1H NMR and IR complement structural analysis by identifying hydrogen-bonding patterns and tautomeric equilibria. For instance, graph-set analysis of hydrogen-bonding networks in crystals can reveal supramolecular interactions critical for stability .

Advanced Research Questions

Q. What computational methods are suitable for modeling the ring puckering and dynamic behavior of this compound in solution?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can predict puckering energetics and transition states. Cremer-Pople coordinates (as in cyclopentane analogs) map pseudorotation pathways, while Molecular Dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model conformational flexibility . Validation against experimental kinetic data (e.g., dimerization rates) ensures accuracy .

Q. How does this compound interact with biological targets, and what are the implications for drug design?

Diazepanones are explored as scaffolds for melanocortin receptor antagonists. Structure-Activity Relationship (SAR) studies involve substituting the methyl group with bulkier alkyl chains or electronegative groups to enhance binding affinity. For example, 3-substituted analogs show selective modulation of MC1/MC5 receptors, validated via in vitro assays (e.g., cAMP inhibition) . Metabolite identification (e.g., via LC-HRMS) further clarifies pharmacokinetic profiles .

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound derivatives?

Contradictions in dimerization or degradation kinetics often arise from competing pathways (e.g., [4+2] vs. [2+2] cycloadditions). Researchers should:

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

Forced degradation studies under thermal, oxidative, and photolytic stress are critical. Techniques include:

- HPLC-PDA : Quantifies degradation products and identifies hydrolytic byproducts.

- TGA/DSC : Evaluates thermal stability and phase transitions.

- Mass spectrometry : Confirms oxidative modifications (e.g., N-oxide formation). Safety protocols (e.g., handling under inert atmospheres) mitigate hazards like inhalation exposure .

Q. How do temperature and solvent polarity influence the reaction pathways of this compound in synthetic applications?

Polar aprotic solvents (e.g., acetonitrile) stabilize zwitterionic intermediates, favoring dimerization via dipolar mechanisms. At elevated temperatures (>40°C), entropy-driven pathways dominate, increasing side-product formation. Kinetic data for 3-methyl-1,2-xylylene show a 2.5-fold rate increase at 44.9°C compared to 24.6°C, emphasizing the need for precise thermal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。